

Application Note: Quantitative Analysis of 2-(7-methyl-1H-indol-3-yl)-acetamide

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Compound of Interest

Compound Name: 2-(7-methyl-1H-indol-3-yl)-
acetamide

Cat. No.: B8739686

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Abstract

This guide provides comprehensive protocols for the quantification of **2-(7-methyl-1H-indol-3-yl)-acetamide** (7-Me-IAM), a lipophilic derivative of the auxin precursor indole-3-acetamide. Due to the methylation at the 7-position, this compound exhibits distinct chromatographic retention and metabolic stability profiles compared to its parent scaffold. The methods detailed below include a robust HPLC-FLD protocol for purity/QC analysis and a high-sensitivity LC-MS/MS method for quantification in complex biological matrices (plasma, plant tissue).

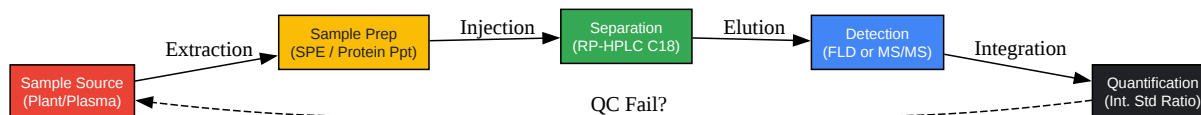
Part 1: Physicochemical Profile & Analyte Logic

Understanding the molecule is the first step to robust method development. The 7-methyl group introduces steric bulk and increases lipophilicity (

), necessitating adjustments to standard indole protocols.

Property	Value / Description	Analytical Implication
Molecular Formula		Exact Mass: 188.0950 Da
Molecular Weight	188.23 g/mol	Precursor Ion
LogP (Predicted)	~1.8 - 2.1	Retains longer on C18 than Indole-3-acetamide (IAM).
pKa	Indole NH > 16; Amide ~15	Neutral in standard acidic mobile phases.
UV Maxima	220 nm, 280 nm, 290 nm	280 nm is selective; 220 nm is sensitive but prone to noise.
Fluorescence	Ex: 280 nm	Em: 360 nm

Diagram 1: Analytical Lifecycle Workflow



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Caption: Operational workflow for 7-Me-IAM analysis. QC failure triggers re-extraction.

Part 2: Method A - HPLC-FLD (QC & Purity)

Target: Raw material analysis, formulation verification, and high-concentration fermentation broth. Principle: Reversed-phase chromatography utilizing the native fluorescence of the indole moiety.

Chromatographic Conditions

- System: Agilent 1260 Infinity II or equivalent.
- Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

- Why: The "End-capped" feature reduces silanol interactions with the amide nitrogen, preventing peak tailing.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Injection Volume: 10-20 µL.

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
2.0	10	Isocratic Hold (Elute polar interferences)
12.0	60	Linear Gradient (Elution of 7-Me-IAM ~8-9 min)
13.0	95	Wash
15.0	95	Hold Wash
15.1	10	Re-equilibration

Detection Parameters

- Fluorescence Detector (FLD):
 - Excitation: 280 nm^{[1][2][3]}
 - Emission: 360 nm
 - Gain: 10 (Adjust based on linearity requirements).

- UV (Secondary): 280 nm (For impurity profiling of non-fluorescent compounds).

Standard Preparation

- Stock Solution (1 mg/mL): Dissolve 10 mg of 7-Me-IAM in 10 mL of Methanol. Sonicate for 5 mins.
 - Stability Note: Store at -20°C in amber glass. Stable for 3 months.
- Working Standard: Dilute Stock with Mobile Phase A:B (90:10) to range 0.1 – 50 µg/mL.

Part 3: Method B - LC-MS/MS (Bioanalysis)

Target: Pharmacokinetics (PK), trace plant hormone analysis. Principle: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM).

MS/MS Source Parameters (Sciex/Waters TQ)

- Ionization: ESI Positive (

).[4][5]

- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 450°C.
- Cone Gas: 50 L/hr.

MRM Transitions

The 7-methyl group shifts the mass by +14 Da compared to standard Indole-3-acetamide (IAM).

Precursor Ion (m/z)	Product Ion (m/z)	Cone (V)	Collision (eV)	ID	Mechanistic Origin
189.1	144.1	30	22	Quant	Loss of acetamide side chain (); formation of 7-methyl-quinolinium ion.
189.1	172.1	30	14	Qual	Loss of Ammonia ().
189.1	130.1	30	35	Qual	Ring fragmentation (less specific).

Note: The transition 189.1 → 144.1 is analogous to the standard IAM transition (175 → 130) but shifted by the methyl group.

Internal Standard (Critical)

- Preferred:
 - Indole-3-acetamide (Deuterated).
- Alternative: 5-Methyl-indole-3-acetamide (Structural analog).
- Protocol: Spike IS at constant concentration (e.g., 100 ng/mL) into all samples and standards.

Part 4: Sample Preparation Protocols

Protocol A: Solid Phase Extraction (SPE) for Plasma/Serum

Recommended for high-throughput clinical/pre-clinical samples.

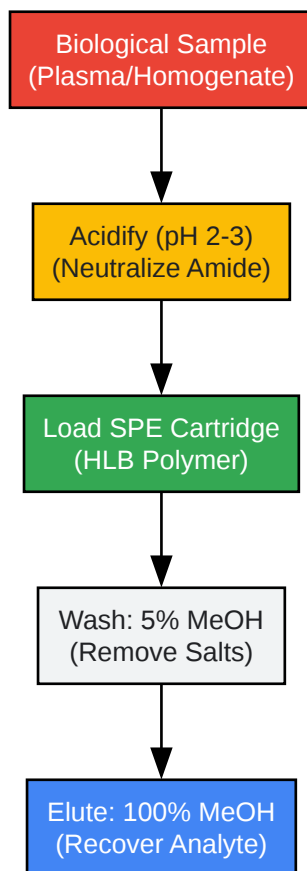
- Conditioning: Use Oasis HLB or Strata-X cartridges (30 mg).
 - 1 mL Methanol -> 1 mL Water.
- Loading: Mix 200 μ L Plasma + 200 μ L 4% Phosphoric Acid. Load onto cartridge.
 - Why Acid? Acidification ensures the analyte is neutral, improving retention on RP-SPE.
- Washing: Wash with 1 mL 5% Methanol in Water.
 - Removes: Salts and polar proteins.
- Elution: Elute with 2 x 250 μ L 100% Methanol.
- Reconstitution: Evaporate to dryness (stream, 40°C). Reconstitute in 100 μ L Mobile Phase (90:10 Water:ACN).

Protocol B: Liquid-Liquid Extraction (Plant Tissue)

Recommended for tough matrices containing chlorophyll.

- Extraction: Grind 100 mg tissue in liquid
. Add 1 mL Isopropanol:Water:HCl (2:1:0.002).
- Agitation: Shake for 30 min at 4°C.
- Partition: Add 1 mL Dichloromethane (DCM). Vortex. Centrifuge (10,000 x g, 5 min).
- Collection: Collect the lower organic phase (DCM layer contains the indole).
- Dry & Reconstitute: Dry under Nitrogen. Reconstitute in 20% ACN.

Diagram 2: SPE Logic Flow



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Caption: Stepwise SPE purification logic to maximize recovery and remove interferences.

Part 5: Validation & Troubleshooting

Validation Criteria (Based on ICH M10)

Parameter	Acceptance Criteria
Linearity ()	
Accuracy	85-115% (80-120% at LLOQ)
Precision (CV%)	(at LLOQ)
Recovery	(Consistent)
Matrix Effect	(IS Normalized)

Troubleshooting Guide

- Problem:Peak Tailing.
 - Cause: Secondary interactions between amide and free silanols.
 - Fix: Increase buffer strength (add 10mM Ammonium Formate) or lower pH to 2.5.
- Problem:Low Sensitivity in MS.
 - Cause: Ion suppression from matrix phospholipids.
 - Fix: Switch from Protein Precipitation to SPE (Protocol A).
- Problem:Degradation.
 - Cause: Indoles oxidize in light/air.
 - Fix: Use amber glassware; add 0.1% Ascorbic Acid to stock solutions.

References

- Separation of Indole Derivatives

- Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.[1][3]
- Source: PubMed / NIH
- URL:[[Link](#)]
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 - Title: Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic Acid.
 - Source: Umeå Plant Science Centre
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 - Title: 7-Methylindole Compound Summary (CID 70275).[6][7]
 - Source: PubChem[6][8]
 - URL:[[Link](#)]
- Auxin Quantification Methodologies
 - Title: Current analytical methods for plant auxin quantific
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